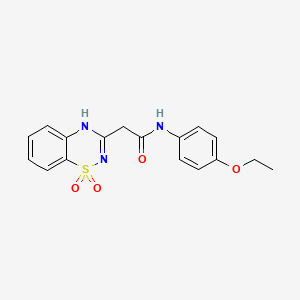

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide

Description

This compound features a 1,2,4-benzothiadiazine core with a 1,1-dioxide group at position 3 and an acetamide side chain substituted with a 4-ethoxyphenyl group.

Properties

CAS No. |

53971-23-6 |

|---|---|

Molecular Formula |

C17H17N3O4S |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C17H17N3O4S/c1-2-24-13-9-7-12(8-10-13)18-17(21)11-16-19-14-5-3-4-6-15(14)25(22,23)20-16/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |

InChI Key |

SHYODFKKUCAJPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a chlorinated aromatic compound under basic conditions.

Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction. This involves reacting the benzothiadiazine intermediate with an acyl chloride or anhydride in the presence of a base.

Ethoxylation: The final step involves the introduction of the ethoxy group on the phenyl ring. This can be achieved through an etherification reaction using an appropriate ethylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on its biological effects can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug discovery. Its structural features may interact with specific biological targets, providing a basis for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its potential chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiadiazine ring could mimic natural substrates or inhibitors, leading to competitive or non-competitive inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparisons

*Estimated based on similar structures.

Key Observations :

- Heterocyclic Core : The 1,2,4-benzothiadiazine core in the target compound may exhibit distinct electronic properties compared to benzothiazole derivatives due to additional nitrogen atoms and sulfone groups .

- However, it may reduce hydrogen-bonding capacity compared to hydroxylated derivatives .

- Crystal Packing : Benzothiazole derivatives with hydroxyl groups (e.g., ) exhibit extensive hydrogen-bond networks (N–H⋯O, O–H⋯O) and π-stacking (3.93 Å spacing), whereas ethoxy-substituted compounds may favor hydrophobic interactions .

Biological Activity

2-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide is a compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are recognized for their diverse biological activities, including anti-inflammatory and antitumor properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.

- IUPAC Name : N-{3-[4-hydroxy-1-(3-methylbutyl)-2-oxo-1H,2H-pyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-7-yl}methanesulfonamide

- Molecular Formula : C20H23N5O6S2

- Molecular Weight : 493.557 g/mol

The compound exhibits multiple biological activities through various mechanisms:

Gene Regulation :

It regulates cellular genes such as c-myc and c-fos and may repress the promoter of p53. This indicates a potential role in cell cycle regulation by affecting key transcription factors involved in cell proliferation and apoptosis .

Inflammatory Response Modulation :

The compound suppresses NF-kappa-B activation while activating AP-1. This dual action suggests its potential use in managing inflammatory diseases by modulating immune responses .

Lipid Metabolism Alteration :

It interacts with hepatocellular proteins to influence lipid accumulation and storage. Specifically, it induces FAS promoter activity leading to increased triglyceride accumulation in hepatocytes, which could have implications for metabolic disorders .

Biological Activity Data

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of benzothiadiazine derivatives, it was found that the compound significantly reduced pro-inflammatory cytokines in vitro. The mechanism was attributed to its ability to inhibit NF-kappa-B signaling pathways.

Case Study 2: Lipid Metabolism

Research on the effects of this compound on lipid metabolism revealed that it could potentially serve as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD). The study demonstrated that treatment with the compound resulted in decreased hepatic steatosis in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.